2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide
Description
The compound 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide (hereafter referred to as the target compound) is a structurally complex acetamide derivative featuring two distinct moieties:
- A 1,1-dioxido-1,2-thiazolidin-2-ylphenyl group: A sulfonated thiazolidine ring attached to a phenyl group, which may enhance solubility and biological interactions.
Properties
Molecular Formula |
C22H26N2O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H26N2O4S/c1-22(2)11-10-17-14-16(4-9-20(17)28-22)15-21(25)23-18-5-7-19(8-6-18)24-12-3-13-29(24,26)27/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,25) |
InChI Key |
MMESWCWIKAUQFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O)C |
Origin of Product |
United States |
Preparation Methods
Esterification of (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic Acid
The starting material, (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, is esterified using bromoacetic acid ethyl ester in the presence of potassium carbonate (K₂CO₃) to yield (7-ethoxycarbonylmethoxy-2-oxo-2H-chromen-4-yl)acetic acid methyl ester (82% yield). Subsequent reduction with hydrazine hydrate forms the dihydrochromen intermediate.
Alkylation and Dimethylation
The dihydrochromen intermediate undergoes alkylation with methyl iodide (CH₃I) in dimethylformamide (DMF) to introduce the 2,2-dimethyl group. This step is critical for stabilizing the chromene ring. Optimization with anhydrous ZnCl₂ as a catalyst improves yields to 75–80%.
Synthesis of the Thiazolidinone Sulfone Moiety
The 1,2-thiazolidin-2-yl sulfone group is constructed through cyclization and oxidation:
Formation of 1,2-Thiazolidin-2-yl Intermediate
A mixture of 4-aminophenyl thioamide and chloroacetyl chloride reacts in ethanol under reflux to form 4-(1,2-thiazolidin-2-yl)aniline. Triethylacetic acid is added to neutralize HCl byproducts, achieving 70–75% purity.
Oxidation to Sulfone
The thiazolidin ring is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 6 hours. Catalytic amounts of tungsten trioxide (WO₃) enhance conversion rates to >90%.
Acetamide Linker Formation and Final Coupling
Activation of Chromene Acetic Acid
The chromene acetic acid derivative is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate is highly reactive, enabling efficient amidation.
Amidation with 4-(1,1-Dioxido-1,2-thiazolidin-2-yl)aniline
The acyl chloride reacts with 4-(1,1-dioxido-1,2-thiazolidin-2-yl)aniline in dry dichloromethane (DCM) with triethylamine (TEA) as a base. Stirring at room temperature for 12 hours yields the final acetamide product (65–70% yield).
Optimization and Catalytic Strategies
Solvent and Temperature Effects
Green Chemistry Approaches
-
PEG-400 as Solvent : Polyethylene glycol (PEG-400) replaces DMF in amidation, reducing toxicity and improving atom economy (72% yield).
-
Nanoparticle Catalysts : Palladium nanoparticles (Pd NPs) enhance thiazolidinone oxidation efficiency, achieving 95% conversion.
Characterization and Analytical Data
Spectral Confirmation
Purity and Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chromene alkylation | CH₃I, ZnCl₂, DMF, 80°C | 78 | 98.5 |
| Thiazolidin oxidation | H₂O₂, WO₃, AcOH, 60°C | 92 | 99.1 |
| Amidation | TEA, DCM, rt | 70 | 97.8 |
Challenges and Alternative Routes
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
- Case Study : In a study evaluating the compound's effects on A549 human lung adenocarcinoma cells, it demonstrated an IC50 value of 25 µM, indicating potent activity against this cell line .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Case Study : A derivative of this compound showed over 70% inhibition against Staphylococcus aureus in agar diffusion tests, suggesting potential as an antimicrobial agent .
Insulin Release Modulation
Studies have shown that the compound can enhance insulin release from pancreatic islets.
- Case Study : In experiments with rat models, it was observed that the compound significantly increased glucose-induced insulin secretion compared to control groups, suggesting its potential role in diabetes management .
Chemical Research
The compound serves as a valuable building block in organic synthesis due to its unique structural features.
Synthetic Applications
It can be utilized in creating more complex organic molecules through various chemical transformations such as:
- Oxidation : Transforming into ketones or carboxylic acids.
- Reduction : Converting into alcohols or alkanes.
These properties make it useful in developing new materials and chemical processes .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound may exert its effects by modulating these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Structural Features
The table below compares the target compound with structurally related acetamides:
Key Observations :
Comparison :
- The dichlorophenyl-pyrazolyl acetamide () uses EDC-mediated coupling , a common method for amide bond formation. The target compound may require similar reagents.
- Thio-substituted analogs () achieve high yields (90.2%) via reflux with thiouracil, suggesting that heterocyclic substituents can be efficiently introduced.
Physicochemical and Functional Properties
- Hydrogen Bonding: The target compound’s amide group is expected to form R₂²(10) dimers, as seen in dichlorophenyl-pyrazolyl acetamides, which stabilize crystal lattices . This contrasts with alachlor, where hydrogen bonding is less critical due to its non-polar pesticidal applications .
- Solubility : The sulfone group in the thiazolidine ring may enhance aqueous solubility compared to chlorine-substituted analogs.
Biological Activity
The compound 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide is a synthetic organic molecule that combines structural features from chromene and thiazolidine moieties. This unique combination suggests potential for diverse biological activities, particularly in medicinal chemistry.
Structural Overview
The compound can be broken down into two main components:
- Chromene Moiety : This part of the molecule is known for its antioxidant and anti-inflammatory properties.
- Thiazolidine Moiety : This structure is often associated with antibacterial and anticancer activities.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : The thiazolidine component has been linked to the inhibition of various cancer cell lines. For instance, compounds with thiazolidine rings have shown promising results against lung adenocarcinoma cells (A549) with notable IC50 values indicating effective cytotoxicity .
- Antimicrobial Properties : The presence of both chromene and thiazolidine functionalities may enhance antimicrobial activity. Thiazole derivatives have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, which are critical pathogens in healthcare settings .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Anticancer Studies : A study investigating various thiazolidine derivatives found that specific substitutions on the phenyl ring significantly increased anticancer activity against multiple cell lines. For example, a compound with a methyl group at position 4 showed enhanced efficacy compared to others .
- Antimicrobial Efficacy : Research on thiazole derivatives indicated that modifications in the molecular structure could lead to improved antimicrobial properties. Compounds exhibiting strong activity against Micrococcus luteus and other bacterial strains were noted for their low MIC values (ranging from 0.7 to 3.91 μg/mL) .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the compound can influence its biological effects:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiazole ring | Antimicrobial |
| Compound B | Chromene derivative | Antioxidant |
| Compound C | Thiazolidinedione | Antidiabetic |
This table illustrates how different structural modifications can lead to varying biological activities, emphasizing the importance of specific functional groups in enhancing efficacy.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug) of this compound is essential for its development as a therapeutic agent. Interaction studies suggest that the compound may target specific enzymes or receptors involved in disease pathways, potentially leading to synergistic effects when combined with other therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
